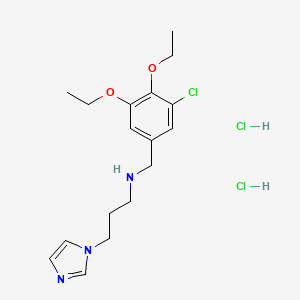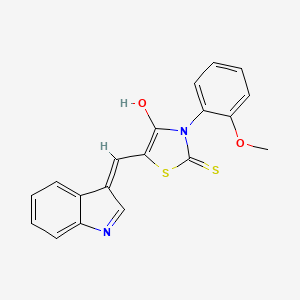
5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, this compound 1 has been found to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. Inflammatory cytokines are also inhibited by this compound 1, which may contribute to its anti-inflammatory activity. The antimicrobial activity of this compound 1 is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and physiological effects:
Compound 1 has been found to exhibit a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. Additionally, this compound 1 has been found to inhibit the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. The antimicrobial activity of this compound 1 may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, this compound 1 is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound 1 is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound 1 is not fully understood, which may complicate its use in some experiments.
Orientations Futures
There are several future directions for research on 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1. One area of interest is the development of new derivatives of this compound 1 with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound 1 and its potential therapeutic applications. Another direction for future research is the development of new methods for synthesizing this compound 1 and its derivatives. Finally, the potential use of this compound 1 as a diagnostic tool for cancer and other diseases should be explored.
Conclusion:
In conclusion, this compound 1 is a thiazolidinone derivative with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various cellular processes. Compound 1 has several advantages and limitations for lab experiments, and there are several future directions for research on this this compound. Overall, this compound 1 is a promising candidate for the development of new therapeutic agents and diagnostic tools.
Méthodes De Synthèse
The synthesis of 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 involves the condensation of 2-methoxybenzaldehyde and indole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting thiosemicarbazone is then cyclized with chloroacetic acid to form the thiazolidinone ring. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-(1H-indol-3-ylmethylene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains.
Propriétés
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(2-methoxyphenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-16-9-5-4-8-15(16)21-18(22)17(25-19(21)24)10-12-11-20-14-7-3-2-6-13(12)14/h2-11,22H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDSLHWGNPHXNO-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

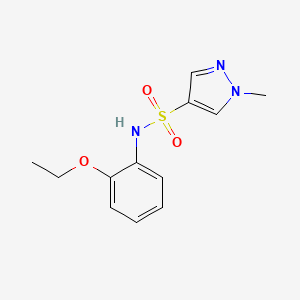
![(1R*,2S*,4R*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)
![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)

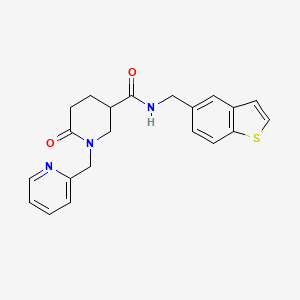
![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)

![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)
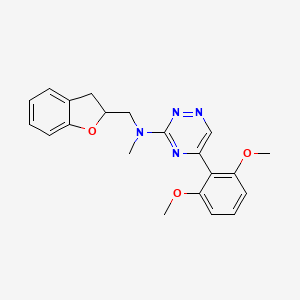
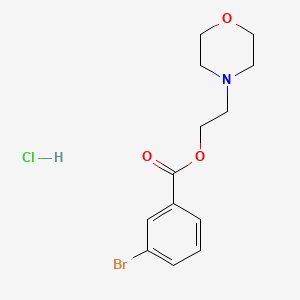
![1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6105519.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)
